molecular formula C6H11B B1267308 2-Bromo-3,3-dimethylbut-1-ene CAS No. 33693-77-5

2-Bromo-3,3-dimethylbut-1-ene

Cat. No. B1267308
CAS RN: 33693-77-5
M. Wt: 163.06 g/mol
InChI Key: XGMLKGHOPUBSND-UHFFFAOYSA-N
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Description

“2-Bromo-3,3-dimethylbut-1-ene” is a chemical compound with the molecular formula C6H11Br . It has an average mass of 163.055 Da and a monoisotopic mass of 162.004410 Da .


Synthesis Analysis

The synthesis of “2-Bromo-3,3-dimethylbut-1-ene” can be characterized using various techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. When 3,3-dimethylbut-1-ene is treated with HBr alone, the major product is 2-bromo-2,3-dimethylbutane .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3,3-dimethylbut-1-ene” can be represented by the InChI code 1S/C6H11Br/c1-5(7)6(2,3)4/h1H2,2-4H3 . The canonical SMILES representation is CC(C)(C)C(=C)Br .


Chemical Reactions Analysis

When 3,3-dimethylbut-1-ene is treated with HBr alone, the major product is 2-bromo-2,3-dimethylbutane . When the same alkene is treated with HBr and peroxide, the sole product is 1-bromo-3,3-dimethylbutane .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-3,3-dimethylbut-1-ene” is 163.06 g/mol . It has a computed XLogP3-AA value of 3.2 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass is 162.00441 g/mol .

Scientific Research Applications

2-Bromo-3,3-dimethylbut-1-ene

is a chemical compound with the molecular formula C6H11Br . It is a liquid at room temperature and has a molecular weight of 163.06 . This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

    Chemical Synthesis

    • 2-Bromo-3,3-dimethylbut-1-ene is used in chemical synthesis . The specific reactions it is involved in are not detailed, but it is likely used as a reagent or intermediate in the synthesis of other compounds .

    Material Science

    • This compound may also be used in material science research . The exact applications are not specified, but it could be used in the synthesis of new materials or in studies of material properties .

    Chromatography

    • 2-Bromo-3,3-dimethylbut-1-ene could potentially be used in chromatography, a method used to separate mixtures . It could serve as a component of the mobile phase or possibly as a sample to be separated .

    Analytical Studies

    • This compound could be used in analytical studies . It might be used as a standard in analytical methods, or it could be the subject of analysis itself .

Safety And Hazards

“2-Bromo-3,3-dimethylbut-1-ene” is flammable and poses a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

2-bromo-3,3-dimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(7)6(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMLKGHOPUBSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311893
Record name 2-Bromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,3-dimethylbut-1-ene

CAS RN

33693-77-5
Record name NSC246203
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246203
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,3-dimethylbut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LK Sydnes, KFS Alnes, N Erdogan - Monatshefte für Chemie/Chemical …, 2005 - Springer
Several 2-alkyl-1,1,2-tribromocyclopropanes were treated with sodium hydroxide and ethanol under phase-transfer conditions. Ring opening gave mixtures of the corresponding …
Number of citations: 7 link.springer.com
KFS Alnes - 2006 - bora.uib.no
Ring-opening reactions of halogenated cyclopropanes under different conditions were studied. The studies can be divided into three groups: 1) The base-induced ring opening of 2-alkyl…
Number of citations: 4 bora.uib.no
A Pross, S Sternhell - Australian Journal of Chemistry, 1971 - CSIRO Publishing
The reactions of six hydrazones with bromine in the presence of pyridine, and of two hydrazones with chlorine under a variety of conditions, were investigated. Geminal dihalides, …
Number of citations: 29 www.publish.csiro.au
M Haider - 2016 - scholar.archive.org
The main goal of this Thesis was the investigation of GABAA-receptor modulators, based on the natural product valerenic acid. Therefore, variation of three different structural features …
Number of citations: 2 scholar.archive.org

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